molecular formula C10H20O B1623763 trans-2-tert-Butylcyclohexan-1-ol CAS No. 5448-22-6

trans-2-tert-Butylcyclohexan-1-ol

Cat. No.: B1623763
CAS No.: 5448-22-6
M. Wt: 156.26 g/mol
InChI Key: DLTWBMHADAJAAZ-RKDXNWHRSA-N
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Description

trans-2-tert-Butylcyclohexan-1-ol: is an organic compound with the molecular formula C10H20O . It is a cyclohexanol derivative where a tert-butyl group is attached to the second carbon of the cyclohexane ring in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 2-tert-Butylphenol: One common method for synthesizing trans-2-tert-Butylcyclohexan-1-ol involves the hydrogenation of 2-tert-butylphenol.

    Reduction of 2-tert-Butylcyclohexanone: Another method involves the reduction of 2-tert-butylcyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation of 2-tert-butylphenol under controlled conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-2-tert-Butylcyclohexan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Medicine:

Industry:

    Fragrance and Flavor Industry: The compound is used in the fragrance and flavor industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of trans-2-tert-Butylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, its analgesic effects may involve modulation of pain receptors and neurotransmitter release.

Comparison with Similar Compounds

Uniqueness:

    Structural Configuration: The trans configuration of this compound imparts unique steric and electronic properties, distinguishing it from its isomers.

    Biological Activity: The specific arrangement of functional groups in this compound contributes to its distinct biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,2S)-2-tert-butylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWBMHADAJAAZ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052201
Record name trans-2-tert-Butylcyclohexan-1-ol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5448-22-6, 98104-30-4
Record name rel-(1R,2S)-2-(1,1-Dimethylethyl)cyclohexanol
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Record name 2-tert-Butylcyclohexanol, trans-
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)-
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)-rel-
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Record name trans-2-tert-Butylcyclohexan-1-ol
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Record name trans-2-tert-butylcyclohexan-1-ol
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Record name 2-TERT-BUTYLCYCLOHEXANOL, TRANS-
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Record name CYCLOHEXANOL, 2-(1,1-DIMETHYLETHYL)-, (1R,2S)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 300 ml round bottom flask provided with a Dimroth condenser and a dropping funnel, 7.5 g (0.194 mol) of sodium hydride (62 weight % mineral oil dispersion type) and 30 ml of tetrahydrofuran were added and heated at 60° C. under a nitrogen gas flow. Then, to this solution a mixture of 30.0 g (0.192 mol) of 2-tert-butylcyclohexanol (cis:trans=8:2) and 30 ml of tetrahydrofuran was added dropwise in approximately 30 minutes, and the mixed solution was stirred under reflux for 24 hours until the generation of hydrogen gas had stopped. The reacted mixed solution was cooled to 40° C., and after dropwise adding 11.1 g (0.192 mol) of propyleneoxide to the mixed solution, the solution was further stirred under reflux for 48 hours. The mixed solution was neutralized by 3N hydrochloric acid, and the organic layer was separated from the water layer. Distillation was then conducted and 9.9 g of 2-tert-butylcyclohexanol and 24.2 g of 1-(2-tert-butylcyclohexyloxy)-2-propanol (cis:trans=8:2) (bp. 112° to 113° C./5 mm Hg) were obtained in a 59% yield. Further, the cis-trans isomers of 1-(2-tert-butylcyclohexyloxy)-2-propanol were separated from each other by column chromatography using a developing solvent composed of Kieselgel 60 (trademark) of Merck Corporation and hexane:ethyl acetate =95:5.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In the autoclave, the resulting 453.6 grams of the 4 mole ethoxylate of 4-nonyl, 2-tert butylphenol was mixed with 125 grams of dioxane and 3.5 grams of the above-prepared catalyst and then the vessel was purged with nitrogen. Hydrogen was charged until the pressure reached 100 psi and then the autoclave was heated to 100° C. With moderate agitation the hydrogenation process continued until no more hydrogen was taken up. This reaction took approximately 4.5 hours. The product was recovered by filtering out the catalyst under nitrogen and then vacuum stripping off the volatile solvent. A water white liquid identified as 4-nonyl, 2-tert butylcyclohexyl alcohol with 4.0 moles of EO (NTBCH-4) was produced with less than 150 ppm of free 4-nonyl, 2-tert butylcyclohexyl alcohol and at least 81% saturation of the aromatic rings.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above-prepared catalyst
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
125 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-tert-Butylcyclohexan-1-ol
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trans-2-tert-Butylcyclohexan-1-ol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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